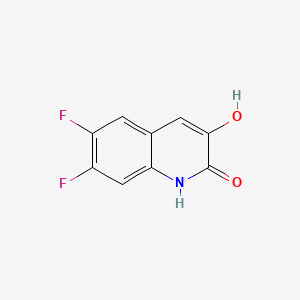
6,7-Difluoro-3-hydroxyquinolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-Difluoro-3-hydroxyquinolin-2(1H)-one is a synthetic organic compound belonging to the quinolone family. Quinolones are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Difluoro-3-hydroxyquinolin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorinated anilines and suitable carbonyl compounds.
Cyclization: The key step involves the cyclization of the starting materials to form the quinolone core. This can be achieved through various methods, including the Pfitzinger reaction or the Conrad-Limpach synthesis.
Fluorination: Introduction of fluorine atoms at the 6 and 7 positions can be accomplished using electrophilic fluorinating agents under controlled conditions.
Hydroxylation: The hydroxyl group at the 3 position can be introduced through selective oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity.
化学反应分析
Types of Reactions
6,7-Difluoro-3-hydroxyquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can modify the quinolone core, potentially altering its biological activity.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 6,7-Difluoro-3-hydroxyquinolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context.
相似化合物的比较
Similar Compounds
6,7-Difluoroquinolin-2(1H)-one: Lacks the hydroxyl group at the 3 position.
3-Hydroxyquinolin-2(1H)-one: Lacks the fluorine atoms at the 6 and 7 positions.
6,7-Dichloro-3-hydroxyquinolin-2(1H)-one: Contains chlorine atoms instead of fluorine.
Uniqueness
6,7-Difluoro-3-hydroxyquinolin-2(1H)-one is unique due to the presence of both fluorine atoms and the hydroxyl group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
属性
分子式 |
C9H5F2NO2 |
|---|---|
分子量 |
197.14 g/mol |
IUPAC 名称 |
6,7-difluoro-3-hydroxy-1H-quinolin-2-one |
InChI |
InChI=1S/C9H5F2NO2/c10-5-1-4-2-8(13)9(14)12-7(4)3-6(5)11/h1-3,13H,(H,12,14) |
InChI 键 |
PVEQIPWLQMKVSV-UHFFFAOYSA-N |
规范 SMILES |
C1=C2C=C(C(=O)NC2=CC(=C1F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















